1-Chlorotetradecan-5-one
Description
1-Chlorotetradecan-5-one is a chlorinated aliphatic ketone with a 14-carbon backbone, a chlorine substituent at the terminal carbon (C1), and a ketone group at position 5. Chlorinated ketones generally exhibit higher polarity and reactivity compared to their non-halogenated counterparts, influencing applications in organic synthesis, agrochemicals, or pharmaceuticals .
Properties
CAS No. |
88016-18-6 |
|---|---|
Molecular Formula |
C14H27ClO |
Molecular Weight |
246.81 g/mol |
IUPAC Name |
1-chlorotetradecan-5-one |
InChI |
InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15/h2-13H2,1H3 |
InChI Key |
UYTZUXJAASJUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorotetradecan-5-one can be synthesized through the chlorination of tetradecan-5-one. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction typically occurs under reflux conditions, where tetradecan-5-one is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the first carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorotetradecan-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of tetradecan-5-one.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed:
Substitution: Tetradecan-5-one.
Reduction: 1-Chlorotetradecan-5-ol.
Oxidation: 1-Chlorotetradecanoic acid.
Scientific Research Applications
1-Chlorotetradecan-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology: The compound can be used in the study of lipid metabolism and the effects of chlorinated ketones on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 1-Chlorotetradecan-5-one exerts its effects involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include nucleophilic substitution and reduction, leading to the formation of different metabolites that can have biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Phenyltetradecan-1-one (CAS 4497-05-6)
- Structure : A 14-carbon ketone with a phenyl group at C1 instead of chlorine.
- Molecular Formula : C20H32O; Molecular Weight : 288.47 g/mol .
- Key Differences :
4-Chloro-1-phenyldec-3-en-5-one (CAS 143328-55-6)
- Structure: A 10-carbon chain with a chlorine at C4, a phenyl group at C1, and a conjugated enone system (C3 double bond, ketone at C5).
- Molecular Formula: Not explicitly stated; estimated C16H19ClO.
- Key Differences: The shorter chain length and conjugated enone system enhance electrophilicity, making it more reactive in Michael addition reactions.
5-Chloro-2-methyl-4-isothiazolin-3-one
- Structure: A heterocyclic chlorinated ketone with an isothiazolinone core.
- Key Differences :
1-Tetradecene (C14H28)
- Structure : A linear alkene without functional groups.
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity: Chlorinated ketones (e.g., 4-chloro-1-phenyldec-3-en-5-one) undergo nucleophilic substitution more readily than non-chlorinated analogs due to the electron-withdrawing effect of chlorine .
- Toxicity : Chlorinated compounds like 5-Chloro-2-methyl-4-isothiazolin-3-one exhibit acute toxicity, necessitating strict regulatory compliance in industrial settings .
- Stability : Technical mixtures of chlorinated compounds (e.g., chlordane) show variable physicochemical properties over time, highlighting challenges in standardizing chlorinated ketone formulations .
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